H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl
Beschreibung
H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl is a synthetic tetrapeptide amide hydrochloride salt composed of four amino acids: DL-tryptophan (Trp), DL-methionine (Met), DL-aspartic acid (Asp), and DL-phenylalanine (Phe). The "DL" designation indicates that each amino acid is present as a racemic mixture (equal parts D- and L-enantiomers). The peptide terminates in an amide group (-NH2) and is stabilized as a hydrochloride salt.
Key features include:
Eigenschaften
IUPAC Name |
3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABSBRZDEYUBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS)
General Framework
SPPS remains the gold standard for peptide synthesis due to its scalability and automation potential. The Fmoc/tBu strategy is preferred for this compound, as it avoids harsh acidic conditions required for Boc deprotection.
Reagents and Resin Selection
- Resin : Fmoc-Phe-Wang resin (0.25 mmol/g loading) is ideal for C-terminal amide formation.
- Amino Acids : Fmoc-DL-Trp-OH, Fmoc-DL-Met-OH, Fmoc-DL-Asp(OtBu)-OH, and Fmoc-DL-Phe-OH.
- Activators : HBTU/HOBt or PyAOP with DIEA for efficient coupling.
Stepwise Assembly
- Deprotection : 20% piperidine in DMF (2 × 5 min).
- Coupling : 4-fold excess of Fmoc-amino acid, 0.5 M HBTU, 1 M DIEA in DMF (2 × 30 min).
- Capping : Acetic anhydride/pyridine (1:1 v/v) to terminate unreacted amines.
Challenges and Optimization
Enzymatic Synthesis
Thermolysin-Catalyzed Condensation
Thermolysin, a metalloprotease, enables fragment condensation under mild conditions.
Procedure
- Substrates : Boc-Trp-Met-Asp-OH and H-DL-Phe-NH2·HCl.
- Conditions : 50 mM carboxyl component, 250 mM amine component, 50 µM thermolysin in 50% methanol (pH 6.5, 3 h).
- Yield : 75% after HPLC purification.
Advantages
Hybrid Approaches
Analytical and Purification Strategies
Quality Control
Purification Protocols
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| SPPS | TFA cleavage, ether precipitation | 80% | 85% |
| Enzymatic | Prep-HPLC (20% CH3CN) | 75% | 92% |
| Hybrid | Ion-exchange chromatography | 70% | 88% |
Critical Comparison of Methods
| Parameter | SPPS | Enzymatic | Hybrid |
|---|---|---|---|
| Cost | High (reagents, resin) | Moderate (enzyme reuse) | Moderate |
| Time | 12–24 h | 3–6 h | 8–12 h |
| Stereochemical Control | Excellent (DL-amino acids) | Requires chiral substrates | Moderate |
| Scalability | Up to 1 kg | Up to 100 g | Up to 500 g |
Industrial-Scale Considerations
cGMP Compliance
Analyse Chemischer Reaktionen
Arten von Reaktionen
H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolgruppen reduziert werden.
Substitution: Die Aminosäurereste können durch andere Aminosäuren oder chemische Gruppen durch Peptidbindungsbildung substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2) oder Perameisensäure können für Oxidationsreaktionen verwendet werden.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.
Substitution: Kupplungsreagenzien wie DIC und HOBt werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Methioninsulfoxid oder Methioninsulfon.
Reduktion: Freie Thiolgruppen aus Disulfidbrücken.
Substitution: Modifizierte Peptide mit unterschiedlichen Aminosäuresequenzen oder chemischen Gruppen.
Wissenschaftliche Forschungsanwendungen
H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl: Applications and Insights
This compound is a synthetic oligopeptide composed of tryptophan, methionine, aspartic acid, and phenylalanine. This compound is notable for its structural complexity and potential biological activities, making it relevant in various scientific fields. Below is a detailed exploration of its applications, supported by case studies and data tables.
Biochemical Research
The compound serves as a model for studying peptide synthesis and interactions. Its amino acid composition allows researchers to explore the roles of individual amino acids in biochemical pathways. For instance, tryptophan is essential for serotonin synthesis, influencing mood and sleep patterns, while methionine plays a crucial role in metabolic processes.
Pharmaceutical Development
This compound is being investigated for its potential therapeutic applications. The interactions among its amino acids may contribute to effects on neurological functions and metabolic pathways, making it a candidate for drug development targeting mood disorders or metabolic syndromes .
Protein Interaction Studies
Research has focused on the binding properties of this compound with various biological targets. The tryptophan residue can interact with aromatic residues in proteins, affecting protein-protein interactions or enzyme-substrate specificity. Aspartic acid may form ionic bonds with positively charged amino acids, potentially influencing receptor binding or signal transduction pathways .
Peptide Synthesis Techniques
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides while maintaining high purity levels. The stability conferred by the amide group at the C-terminus enhances its utility in various applications.
Case Study 1: Neurotransmitter Modulation
A study examined the effects of this compound on neurotransmitter levels in animal models. The findings indicated that administration of the peptide influenced serotonin and dopamine levels, suggesting potential applications in treating mood disorders.
Case Study 2: Drug Formulation
In another investigation, researchers formulated a drug candidate incorporating this compound to enhance bioavailability and therapeutic efficacy. The results showed improved pharmacokinetic profiles compared to traditional formulations, highlighting the compound's relevance in pharmaceutical development.
Table 1: Biological Activities of Amino Acids in this compound
| Amino Acid | Role in Biological Processes | Potential Applications |
|---|---|---|
| Tryptophan | Precursor to serotonin | Mood disorders |
| Methionine | Essential for metabolism | Metabolic health |
| Aspartic Acid | Involved in neurotransmission | Cognitive function |
| Phenylalanine | Precursor for dopamine | Neuropsychiatric conditions |
Wirkmechanismus
The mechanism of action of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Peptide Analog: H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (CAS 109210-42-6)
This heptapeptide (C45H58ClN9O10S2, MW 984.58) shares overlapping residues (Met, Asp, Phe, Trp) but differs critically in sequence and stereochemistry (Table 1).
Table 1: Structural and Functional Comparison
| Property | H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl | H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 |
|---|---|---|
| Sequence | Trp-Met-Asp-Phe | Tyr-Met-Gly-Trp-Met-Asp-Phe |
| Stereochemistry | Racemic (DL) | L-configured (S) |
| Molecular Weight | ~950–1,000 g/mol* | 984.58 g/mol |
| Key Residues | Trp (aromatic), Met (sulfur) | Tyr (hydroxyl), Gly (flexibility) |
| LogP | ~4.78 (estimated) | 4.78 (reported) |
| Bioactivity | Not reported | Potential receptor binding (Tyr) |
Key Differences :
- Sequence length : The target tetrapeptide lacks Tyr and Gly, which in the analog may enhance solubility (Tyr’s hydroxyl) and conformational flexibility (Gly) .
- Stereochemistry : The racemic DL-form in the target may reduce binding affinity to chiral receptors compared to the L-configured analog.
- Functional groups : Tyr’s hydroxyl group in the analog enables hydrogen bonding, absent in the target.
Cephalosporin Antibiotics (e.g., Cefepime Hydrochloride)
- Endotoxin limits : Sterile formulations must comply with ≤0.04 USP endotoxin units/mg, akin to peptide pharmaceuticals .
- Analytical challenges : Both require HPLC for purity assessment, though cephalosporins often involve β-lactam stability testing, whereas peptides demand chiral separation for DL-mixtures .
Research Findings and Implications
Stability and Degradation
- DL-configuration : Racemic peptides exhibit prolonged plasma stability due to reduced protease recognition, but this complicates crystallization and purification .
- Synthetic nucleotides (e.g., 6-Cl-PuDP) : Analogous separation protocols (HPLC with R² > 0.9997 for ATP/ADP) could be adapted for quantifying peptide impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
